Allosteric Binding Affinity: 100-Fold Higher Affinity than First-Generation CXCR1/2 Inhibitors
Ladarixin binds an allosteric pocket of the transmembrane region of both CXCR1 and CXCR2 receptors with approximately 100-fold higher affinity than first-generation CXCR1/2 inhibitors such as Reparixin [1]. This affinity improvement was achieved through rational design based on the structure of Reparixin, resulting in a second-generation dual inhibitor with substantially enhanced target engagement [2].
| Evidence Dimension | Allosteric binding affinity (relative to first-generation inhibitors) |
|---|---|
| Target Compound Data | 100-fold higher affinity (second-generation inhibitor) |
| Comparator Or Baseline | Reparixin (first-generation CXCR1/2 allosteric inhibitor) |
| Quantified Difference | ~100-fold improvement in binding affinity |
| Conditions | Allosteric pocket binding assessment; compound designed based on Reparixin scaffold with extended in vivo half-life modifications |
Why This Matters
This 100-fold affinity enhancement directly translates to lower required dosing, reduced off-target effects at therapeutic concentrations, and improved signal-to-noise ratio in CXCR1/CXCR2 functional assays.
- [1] Piro G, et al. Allosteric inhibition of CXCR1/2 by an orally bioavailable chemokine receptor inhibitor attenuates allergic lung inflammation in mice. J Allergy Clin Immunol. 2023. Abstract: 'Ladarixin is a second generation orally bioavailable dual CXCR1/2 inhibitor that binds an allosteric pocket of the trans-membrane region of both receptors with a 100-fold higher affinity than first generation CXCR1/2 inhibitors.' View Source
- [2] Garau A, et al. Development of a systemically-active dual CXCR1/CXCR2 allosteric inhibitor and its efficacy in a model of transient cerebral ischemia in the rat. Eur Cytokine Netw. 2006 Mar;17(1):35-41. PMID: 16613757. View Source
